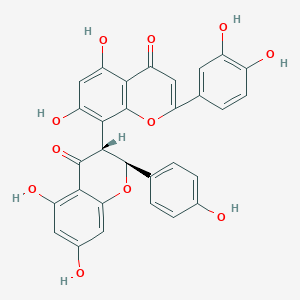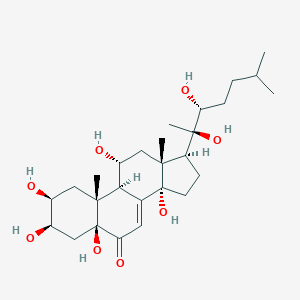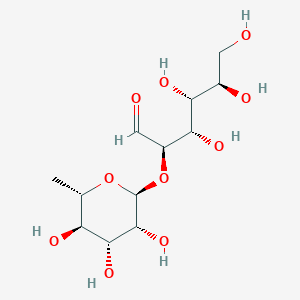
2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose
Overview
Description
2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose is a disaccharide composed of glucose and rhamnose. It is commonly found in certain flavonoids, particularly in citrus fruits. This compound is known for its role in the formation of glycosides, which are compounds where a sugar is bound to a non-carbohydrate moiety, often contributing to the bioactivity of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neohesperidose typically involves the enzymatic or chemical glycosylation of glucose and rhamnose. Enzymatic methods often use glycosyltransferases, which facilitate the transfer of sugar moieties to specific acceptor molecules under mild conditions. Chemical synthesis may involve the use of protecting groups to ensure the selective formation of the glycosidic bond .
Industrial Production Methods
Industrial production of neohesperidose often leverages biotechnological approaches, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their efficiency and the ability to scale up production .
Chemical Reactions Analysis
Types of Reactions
2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of uronic acids.
Reduction: Reduction of neohesperidose can yield sugar alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and periodate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acylation and alkylation reactions can be carried out using acyl chlorides and alkyl halides, respectively.
Major Products
The major products formed from these reactions include uronic acids, sugar alcohols, and various glycoside derivatives .
Scientific Research Applications
2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of glycosides and other complex carbohydrates.
Biology: this compound-containing glycosides are studied for their role in plant metabolism and defense mechanisms.
Medicine: Some neohesperidose derivatives exhibit pharmacological activities, including antioxidant and anti-inflammatory properties.
Industry: It is used in the production of artificial sweeteners and as a precursor for various bioactive compounds
Mechanism of Action
The mechanism of action of neohesperidose largely depends on its role as a part of glycosides. These compounds can interact with various molecular targets, including enzymes and receptors, modulating their activity. For example, neohesperidose-containing flavonoids can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Neohesperidin: A flavonoid glycoside containing neohesperidose, known for its sweetening properties.
Neoeriocitrin: Another flavonoid glycoside with similar structural features.
Rhoifolin: A glycoside of apigenin with neohesperidose as the sugar moiety.
Uniqueness
2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose is unique due to its specific combination of glucose and rhamnose, which imparts distinct properties to the glycosides it forms. This uniqueness is reflected in the bioactivity and stability of neohesperidose-containing compounds .
Properties
IUPAC Name |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(21-4)22-6(3-14)9(18)8(17)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6-,7-,8+,9+,10+,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEBASLZIGFWEU-YMKBBEOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17074-02-1 | |
| Record name | Neohesperidose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17074-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017074021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-(6-deoxy-α-L-mannopyranosyl)-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of neohesperidose?
A1: Neohesperidose has a molecular formula of C12H22O10 and a molecular weight of 326.3 g/mol.
Q2: How is neohesperidose structured?
A2: Neohesperidose is a disaccharide composed of rhamnose and glucose. Specifically, it's an α-1,2-linked glycoside: α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose. []
Q3: What are the key spectroscopic features of neohesperidose?
A3: NMR spectroscopy is crucial for neohesperidose characterization. Key features include distinct chemical shifts for the anomeric protons of both rhamnose and glucose units, allowing for the determination of the glycosidic linkage type (α or β). Additionally, 2D NMR techniques such as COSY, HSQC, and HMBC provide detailed information about the connectivity and stereochemistry of the sugar rings. [, ]
Q4: Can mass spectrometry differentiate neohesperidose from other disaccharides?
A4: Yes, mass spectrometry, particularly tandem MS (MS/MS), is highly effective in differentiating neohesperidose from other disaccharides like rutinose. Negative ion mode MS/MS generates distinct fragmentation patterns, allowing for the identification of the specific interglycosidic linkage (1→2 for neohesperidose, 1→6 for rutinose). []
Q5: Where is neohesperidose naturally found?
A5: Neohesperidose is commonly found in citrus fruits as a constituent of various flavonoid glycosides. It's particularly abundant in bitter oranges (Citrus aurantium) where it's found in neohesperidin. []
Q6: Can neohesperidose be obtained from natural sources?
A6: Yes, neohesperidose can be isolated from natural sources like citrus fruits. For instance, naringin, a flavonoid neohesperidoside abundant in grapefruits, can be subjected to controlled acidic hydrolysis to selectively cleave the terminal rhamnose linkage, yielding neohesperidose. []
Q7: Does neohesperidose exhibit any biological activities?
A7: Research suggests that neohesperidose itself may possess insulin-mimetic activity. Studies have shown that neohesperidose can stimulate glucose uptake in L6 cells, a model system for studying insulin action. This finding highlights the potential of neohesperidose and related compounds as potential therapeutic agents for diabetes. [, ]
Q8: How do structural modifications of flavonoid glycosides affect their taste?
A8: The type of disaccharide linked to the flavonoid aglycone significantly influences its taste. For example, hesperidin, a flavonoid rutinoside, is tasteless. In contrast, neohesperidin, which possesses neohesperidose, is intensely bitter. Interestingly, specific chemical modifications of the disaccharide moiety can dramatically alter the taste profile, as seen with hesperetin dihydrochalcone 4'-O-[2-O-(α-L-rhamnopyranosyl)-β-L-quinovoside], which is significantly sweeter than sucrose. []
Q9: How does the structure of neohesperidose relate to its potential for insulin-mimetic activity?
A9: While the precise mechanism of action of neohesperidose's insulin-mimetic activity is not fully understood, studies suggest that the disaccharide moiety itself is crucial for this activity. Modifications to the flavonoid aglycone portion have less impact, indicating that neohesperidose is the primary pharmacophore responsible for this biological effect. []
Q10: What are the common methods for analyzing neohesperidose?
A10: High-performance liquid chromatography (HPLC) coupled with various detectors like UV-Vis or mass spectrometry is routinely employed for the separation, identification, and quantification of neohesperidose, especially in complex mixtures like plant extracts. [, ]
Q11: Are there specific analytical methods to differentiate flavonoid glycosides based on the type of disaccharide present?
A11: Yes, tandem mass spectrometry (MS/MS) coupled with metal complexation techniques is highly effective. For instance, complexation with silver ions followed by CAD fragmentation can differentiate isomeric flavonoid diglycosides, including those containing rutinose versus neohesperidose. []
Q12: Can computational chemistry contribute to the study of neohesperidose and related compounds?
A12: Yes, computational methods like molecular dynamics (MD) simulations provide insights into the conformational flexibility of neohesperidose and its interactions with other molecules, such as enzymes or receptors. These simulations can help elucidate the relationship between structure and biological activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





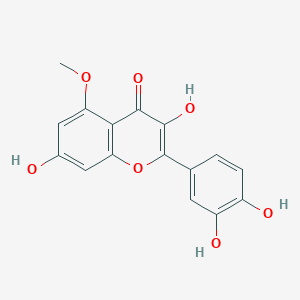
![1,3,9-Trioxa-cyclopenta[a]naphthalen-8-one](/img/structure/B191875.png)


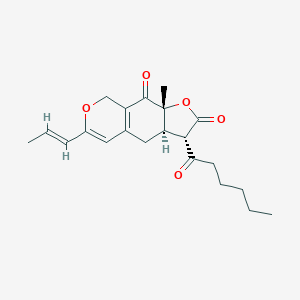
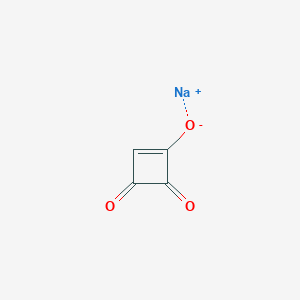
![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)
